An In-depth Technical Guide to 2-Phenoxyquinoline: Chemical Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-Phenoxyquinoline: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenoxyquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline (B57606) family. The quinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The incorporation of a phenoxy group at the 2-position of the quinoline ring system can significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 2-phenoxyquinoline, tailored for professionals in research and drug development.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-phenoxyquinoline consists of a quinoline ring system where a phenoxy group is attached at the C2 position.
Table 1: Physicochemical Properties of 2-Phenoxyquinoline
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁NO | PubChem[1] |
| Molecular Weight | 221.25 g/mol | PubChem[1] |
| IUPAC Name | 2-phenoxyquinoline | PubChem[1] |
| CAS Number | 40515-82-0 | PubChem[1] |
| XLogP3 | 3.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of 2-phenoxyquinoline.
Table 2: Spectroscopic Data for 2-Phenoxyquinoline
| Spectroscopy | Data | Source |
| ¹³C NMR | Spectral data available. | PubChem[1] |
| Mass Spectrometry | GC-MS; m/z peaks at 221, 220, 147, 101. | PubChem[1] |
Note: Experimental ¹H NMR and FT-IR spectra for 2-phenoxyquinoline were not explicitly found in the search results. However, data for the related compound 2-phenylquinoline (B181262) is available and can be used for comparative purposes. For 2-phenylquinoline, ¹H NMR (400MHz, CDCl₃) shows characteristic peaks in the aromatic region.[3][4] The FT-IR spectrum of 2-phenylquinoline shows characteristic bands for aromatic C-H and C=C stretching.[5][6]
Synthesis of 2-Phenoxyquinoline
The synthesis of 2-phenoxyquinoline can be achieved through several synthetic routes, with the Ullmann condensation being a prominent method. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol (B47542).
Experimental Protocol: Ullmann Condensation for Aryl Ether Synthesis
While a specific detailed protocol for 2-phenoxyquinoline was not found, a general procedure for a similar Ullmann-type reaction is provided below, which can be adapted. This protocol is based on the synthesis of related phenoxy derivatives.[7][8][9]
Reaction:
Materials:
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Phenol
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Copper catalyst (e.g., Copper(I) iodide, Copper powder)
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Base (e.g., Potassium carbonate, Cesium carbonate)
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High-boiling polar solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO))
Procedure:
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To a dry reaction flask, add 2-chloroquinoline (1 equivalent), phenol (1.2 equivalents), copper catalyst (0.1 equivalents), and a base (2 equivalents).
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Add a suitable high-boiling solvent (e.g., DMF) to the flask.
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Heat the reaction mixture at an elevated temperature (typically 120-160 °C) under an inert atmosphere (e.g., Nitrogen or Argon) for several hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
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Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 2-phenoxyquinoline.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of 2-phenoxyquinoline via Ullmann condensation.
Biological Activity and Potential Applications
While direct biological activity data for 2-phenoxyquinoline is limited in the available literature, numerous studies have highlighted the significant potential of its derivatives in drug discovery.
Anti-inflammatory Activity
Derivatives of phenoxyquinolines have demonstrated notable anti-inflammatory properties. For instance, certain 2-(furan-2-yl)-4-phenoxyquinoline derivatives have been shown to inhibit the release of β-glucuronidase and lysozyme (B549824) from neutrophils, as well as TNF-α formation.[10] One derivative, 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone (6), was found to be a potent inhibitor of TNF-α formation with an IC₅₀ value of 2.3 µM.[10] Another study on 9-phenoxyacridine (B3049667) and 4-phenoxyfuro[2,3-b]quinoline derivatives also reported significant anti-inflammatory activities.[11]
Anticancer Activity
The quinoline scaffold is a key component of several anticancer drugs, and phenoxyquinoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Studies on 2-(2-phenoxyquinolin-3-yl)-2,3-dihydroquinazolin-4(1H)-one derivatives have shown potent anti-proliferative activity against MCF-7 breast cancer cells, with some compounds exhibiting IC₅₀ values in the nanomolar range.
Table 3: Cytotoxicity of selected 2-(2-phenoxyquinolin-3-yl)-2,3-dihydroquinazolin-4(1H)-one derivatives against MCF-7 cells
| Compound | IC₅₀ (nM) |
| 3b | 15 ± 1 |
| 3c | 17 ± 1 |
| 3d | 8 ± 1 |
| 3f | 10 ± 1 |
| 3m | 60 ± 1 |
| Source: Adapted from a study on quinazolinone molecules.[12] |
These findings suggest that the 2-phenoxyquinoline core can serve as a valuable template for the design of novel anticancer agents.
Potential Signaling Pathway Interactions
The biological effects of quinoline derivatives are often attributed to their interaction with key cellular signaling pathways. While specific studies on 2-phenoxyquinoline are lacking, related compounds have been shown to modulate pathways crucial in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
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NF-κB Pathway: This pathway is a central regulator of inflammation and cell survival. Some quinoline derivatives have been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory genes.[13][14]
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MAPK Pathway: The MAPK cascade is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Certain phytochemicals and synthetic compounds are known to exert their anticancer effects by modulating the MAPK pathway.[15][16][17][18]
Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by 2-phenoxyquinoline itself.
Diagram of Potential Signaling Pathway Interactions:
Caption: Hypothesized modulation of NF-κB and MAPK pathways by 2-phenoxyquinoline derivatives.
Conclusion
2-Phenoxyquinoline represents a molecule of interest for medicinal chemists and drug discovery professionals. While comprehensive data on the parent compound is still emerging, the demonstrated biological activities of its derivatives highlight the potential of this scaffold. The synthetic accessibility through methods like the Ullmann condensation allows for the generation of diverse libraries for further biological evaluation. Future research should focus on elucidating the specific biological targets and mechanisms of action of 2-phenoxyquinoline itself, which will be crucial for realizing its therapeutic potential. The information compiled in this guide serves as a foundational resource for researchers aiming to explore the chemical and biological landscape of this promising compound.
References
- 1. 2-Phenoxyquinoline | C15H11NO | CID 613302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Phenylquinoline CAS#: 612-96-4 [m.chemicalbook.com]
- 3. 2-Phenylquinoline(612-96-4) 1H NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 2-Phenylquinoline | C15H11N | CID 71545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quinoline, 2-phenyl- [webbook.nist.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-inflammatory evaluation of 9-phenoxyacridine and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway [mdpi.com]
- 15. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 17. researchgate.net [researchgate.net]
- 18. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
